Nepodin

Description

This compound has been reported in Rumex nepalensis, Rumex hastatus, and other organisms with data available.

isolated from Rumex crispus

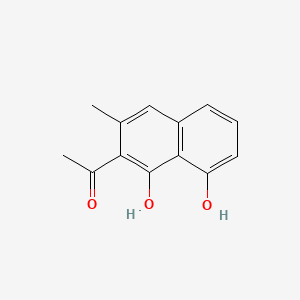

Structure

3D Structure

Propriétés

IUPAC Name |

1-(1,8-dihydroxy-3-methylnaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-7-6-9-4-3-5-10(15)12(9)13(16)11(7)8(2)14/h3-6,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLHPCALHMPJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)O)C(=C1C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191280 | |

| Record name | Ethanone, 1-(1,8-dihydroxy-3-methyl-2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3785-24-8 | |

| Record name | Nepodin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3785-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nepodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Musizin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(1,8-dihydroxy-3-methyl-2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MUSIZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XST9SRR6X4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Landscape of Nepodin: A Technical Guide for Researchers

Nepodin, also known as Musizin or Dianellidin, is a naturally occurring naphthoquinone derivative isolated from the roots of plants such as Rumex nepalensis and Rumex crispus.[1] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antimalarial, and antidiabetic properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is chemically identified as 1-(1,8-dihydroxy-3-methylnaphthalen-2-yl)ethanone. Its molecular structure consists of a dihydroxynaphthalene core substituted with a methyl group and an acetyl group.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 1-(1,8-dihydroxy-3-methylnaphthalen-2-yl)ethanone[1][3] |

| Synonyms | Musizin, Dianellidin[1] |

| CAS Number | 3785-24-8[1] |

| Chemical Formula | C₁₃H₁₂O₃[1][3][4] |

| Canonical SMILES | CC1=CC2=C(C(=CC=C2)O)C(=C1C(=O)C)O[3] |

| InChI | InChI=1S/C13H12O3/c1-7-6-9-4-3-5-10(15)12(9)13(16)11(7)8(2)14/h3-6,15-16H,1-2H3[3] |

| InChIKey | DMLHPCALHMPJHS-UHFFFAOYSA-N[1][3] |

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of this compound is presented below. This data is crucial for its handling, formulation, and for predicting its behavior in biological systems.

Table 2: Physicochemical and Pharmacokinetic Data for this compound

| Property | Value | Source |

| Molecular Weight | 216.24 g/mol | [1][4] |

| Appearance | Light yellow crystals | [5] |

| Melting Point | 165-166 °C | [6] |

| Boiling Point | 357.9 ± 22.0 °C (Predicted) | [6] |

| Density | 1.285 ± 0.06 g/cm³ | [5][6] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, methanol, and ethanol. Insoluble in water. | [1][5] |

| pKa (acidic) | 8.35 | [4] |

| LogP | 3.08 | [4] |

| IC₅₀ (P. falciparum, chloroquine-sensitive) | 0.74 µg/mL | [2][5] |

| IC₅₀ (P. falciparum, chloroquine-resistant) | 0.79 µg/mL | [2][5] |

Spectroscopic Data

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its ability to inhibit key enzymes and modulate cellular signaling pathways.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

This compound has been shown to be a significant inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1] This inhibitory action underlies its anti-inflammatory effects.

Antimalarial Activity: PfNDH2 Inhibition

The antimalarial properties of this compound stem from its inhibition of Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2), an essential enzyme in the parasite's respiratory chain.[2][5]

Antidiabetic Activity: AMPK Activation and GLUT4 Translocation

This compound has demonstrated antidiabetic effects by activating 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][9] Activation of AMPK by this compound leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby enhancing glucose uptake into cells.[2][9]

The signaling pathway for this compound-induced GLUT4 translocation is depicted below:

Experimental Protocols

The following are detailed methodologies for key experiments related to the biological activities of this compound.

Cyclooxygenase (COX) Inhibition Assay

This protocol is a generalized procedure for determining the COX inhibitory activity of a compound like this compound using a colorimetric or fluorometric inhibitor screening kit.

Protocol Steps:

-

Reagent Preparation: Prepare the assay buffer, hemin (cofactor), and COX-1 or COX-2 enzyme solution according to the manufacturer's instructions. Prepare serial dilutions of this compound and a reference inhibitor (e.g., celecoxib) in an appropriate solvent (e.g., DMSO).

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, hemin, and the respective COX enzyme to the appropriate wells. Add the different concentrations of this compound, the reference inhibitor, and a vehicle control.

-

Pre-incubation: Incubate the plate at 25°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) to all wells.

-

Reaction Incubation: Incubate the plate for an additional 2-5 minutes at 25°C.

-

Detection: Stop the reaction (if necessary, as per kit instructions) and measure the absorbance or fluorescence at the specified wavelength.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

PfNDH2 Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on the NADH:quinone oxidoreductase activity in P. falciparum extracts.

Protocol Steps:

-

Parasite Culture and Extract Preparation: Culture P. falciparum (e.g., 3D7 strain) in vitro under standard conditions. Harvest the parasites and prepare a cell extract by methods such as sonication or freeze-thawing.

-

Reaction Mixture: In a spectrophotometer cuvette, prepare a reaction buffer containing Tris-HCl, KCl, EDTA, KCN (to inhibit the cytochrome pathway), and atovaquone (to inhibit complex III).

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Reaction Initiation: Add an exogenous quinone substrate (e.g., decylubiquinone) and initiate the reaction by adding NADH.

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of NADH oxidation for each this compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

AMPK Activation and GLUT4 Translocation Assay in L6 Myotubes

This protocol describes how to evaluate the effect of this compound on AMPK phosphorylation and subsequent GLUT4 translocation in a skeletal muscle cell line.

Protocol Steps:

-

Cell Culture and Differentiation: Culture L6 myoblasts and differentiate them into myotubes by growing them in a low-serum medium.

-

Cell Treatment: Treat the differentiated L6 myotubes with various concentrations of this compound for a specified period. Include a positive control (e.g., AICAR) and a negative control (vehicle).

-

Protein Extraction and Western Blotting for AMPK Phosphorylation:

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

-

Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the ratio of p-AMPK to total AMPK.

-

-

Immunofluorescence for GLUT4 Translocation:

-

Treat the cells as described in step 2.

-

Fix the cells and, without permeabilizing them, incubate with an antibody that recognizes an extracellular epitope of GLUT4.

-

Incubate with a fluorescently labeled secondary antibody.

-

Image the cells using a fluorescence microscope. An increase in fluorescence on the cell surface indicates GLUT4 translocation.

-

Quantify the fluorescence intensity at the plasma membrane.

-

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a range of interesting biological activities. Its ability to target key enzymes and signaling pathways involved in inflammation, malaria, and diabetes makes it a valuable lead compound for drug discovery and development. The information and protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this multifaceted molecule.

References

- 1. Synthesis, biological evaluation, molecular docking and theoretical evaluation of ADMET properties of this compound and chrysophanol derivatives as potential cyclooxygenase (COX-1, COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antidiabetic effect of this compound, a component of Rumex roots, and its modes of action in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. forskning.ruc.dk [forskning.ruc.dk]

- 4. Compound: this compound (CHEMBL508681) - ChEMBL [ebi.ac.uk]

- 5. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]

- 7. Synthesis, SAR and pharmacological characterization of novel anthraquinone cation compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Nepodin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepodin, also known as musizin, is a naturally occurring naphthoquinone derivative that has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, focusing on its discovery, natural sources, and detailed experimental protocols for its extraction, purification, and biological evaluation. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document serves as a valuable resource for researchers and professionals in drug discovery and development seeking to explore the therapeutic potential of this compound.

Discovery and Chemical Profile

This compound was first identified in the roots of various Rumex species. While the initial discovery and characterization are not extensively documented in readily available literature, recent scientific exploration has solidified its chemical identity and biological importance.

Chemical Structure:

-

Systematic Name: 2-acetyl-1,8-dihydroxy-3-methylnaphthalene

-

Molecular Formula: C₁₃H₁₂O₃

-

Molecular Weight: 216.23 g/mol

This compound presents as a yellow powder and its structure has been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Natural Sources and Extraction

This compound is primarily isolated from the roots of plants belonging to the Rumex genus, commonly known as docks or sorrels.

Known Natural Sources

| Plant Species | Family | Part Used | This compound Content (% Fresh Weight) |

| Rumex crispus (Curly Dock) | Polygonaceae | Roots | Not explicitly quantified in reviewed literature, but identified as a key source.[1] |

| Rumex japonicus | Polygonaceae | Roots | Up to 0.34% |

| Rumex obtusifolius | Polygonaceae | Roots | Up to 0.21% |

| Rumex dentatus | Polygonaceae | Roots | Yields reported from extraction, but initial % content not specified.[1] |

| Rumex gmelini | Polygonaceae | Roots | Mentioned as a potential source for extraction.[1] |

Experimental Protocol: Extraction and Purification of this compound

This protocol is adapted from a patented method for large-scale extraction and purification, yielding high-purity this compound.[1]

2.2.1. Materials and Equipment

-

Dried and powdered roots of Rumex species

-

Methanol or 80% aqueous ethanol

-

Macroporous adsorption resin

-

Elution solvents: Chloroform, Ethyl Acetate, Acetone, Methanol

-

Ethyl acetate (for recrystallization)

-

Supercritical CO₂ fluid crystallization system

-

Heating and reflux apparatus

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

2.2.2. Procedure

-

Extraction:

-

Take 2 kg of powdered Rumex root and add 80% aqueous ethanol at a 1:4 mass ratio.

-

Heat and reflux the mixture for 2.5 hours. Repeat the extraction three times.

-

Filter and combine the filtrates from the three extractions.

-

-

Enrichment with Macroporous Resin:

-

Concentrate the combined filtrate under reduced pressure.

-

Load the concentrated extract onto a pre-treated macroporous resin column.

-

Wash the column with water to remove impurities.

-

Elute the column with a gradient of ethanol-water (e.g., 30%, 50%, 70%, 95% ethanol).

-

-

Crystallization and Recrystallization:

-

Collect the this compound-rich fractions and concentrate them to dryness to obtain a crude yellow extract.

-

Dissolve the crude extract in ethyl acetate with heating until saturated.

-

Allow the solution to cool, promoting the crystallization of this compound.

-

Collect the crystals by filtration.

-

Perform recrystallization from ethyl acetate three times to increase purity.

-

-

Supercritical CO₂ Anti-Solvent Crystallization (for high purity):

-

Dissolve the recrystallized product in ethyl acetate to saturation.

-

Cool the solution to 4-5°C.

-

Introduce the solution into a supercritical CO₂ crystallization kettle.

-

Maintain the crystallization pressure at 14 MPa for 40 minutes.

-

Collect the high-purity this compound crystals (purity can exceed 98.5%).[1]

-

2.2.3. Workflow Diagram

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its antidiabetic and antimalarial properties being the most extensively studied.

Antidiabetic Activity

This compound has been shown to have an antidiabetic effect by stimulating glucose uptake in muscle cells.[2] This action is primarily mediated through the activation of 5' adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

3.1.1. Signaling Pathway

Activated AMPK promotes the translocation of glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby facilitating glucose entry into the cell.[2]

3.1.2. Experimental Protocol: AMPK Activation Assay (Western Blot)

This protocol outlines the general steps for assessing AMPK activation in cell culture (e.g., L6 myotubes) following treatment with this compound.

-

Cell Culture and Treatment:

-

Culture L6 myotubes to differentiation.

-

Treat the cells with varying concentrations of this compound for a specified duration.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize the phospho-AMPK signal to the total AMPK signal.

-

3.1.3. Experimental Protocol: GLUT4 Translocation Assay

This can be assessed using immunofluorescence microscopy or a cell-based assay with GLUT4-tagged fluorescent proteins (e.g., GFP).

-

Cell Culture and Transfection (if applicable):

-

Culture L6 myoblasts and transfect with a GLUT4-eGFP expressing vector.

-

Differentiate the myoblasts into myotubes.

-

-

Treatment:

-

Treat the differentiated myotubes with this compound for the desired time.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 (if staining for intracellular proteins, though for surface GLUT4 this is modified).

-

Incubate with a primary antibody against an extracellular epitope of GLUT4.

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

-

Microscopy and Analysis:

-

Visualize the cells using a confocal or fluorescence microscope.

-

Quantify the fluorescence intensity at the plasma membrane relative to the cytoplasm to determine the extent of GLUT4 translocation.

-

Antimalarial Activity

This compound has demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[1] Its mechanism of action is reported to be the inhibition of the parasite's NADH:quinone oxidoreductase (PfNDH2).[1]

3.2.1. In Vitro Antimalarial Activity

| P. falciparum Strain | IC₅₀ (µg/mL) |

| 3D7 (Chloroquine-sensitive) | 0.74 ± 0.07 |

| S20 (Chloroquine-resistant) | 0.79 ± 0.06 |

3.2.2. In Vivo Antimalarial Activity in a Mouse Model

| This compound Dose (mg/kg) | Parasitemia Suppression (%) | Increase in Survival Time (days) |

| 10 | 97.1 ± 3.3 | 14.6 ± 2.5 |

| 50 | 99.1 ± 3.7 | 16.2 ± 1.5 |

| 250 | 99.1 ± 2.6 | 19.8 ± 1.7 |

3.2.3. Experimental Protocol: In Vivo Antimalarial Suppressive Test (4-Day Test)

This protocol is a standard method for evaluating the in vivo efficacy of antimalarial compounds.

-

Animal Model and Parasite Inoculation:

-

Use C57BL/6 mice.

-

Infect the mice intraperitoneally with Plasmodium berghei.

-

-

Drug Administration:

-

Randomly divide the mice into control and treatment groups.

-

Administer this compound orally or intraperitoneally at various doses (e.g., 10, 50, 250 mg/kg) once daily for four consecutive days, starting 2-4 hours post-infection.

-

The control group receives the vehicle only.

-

-

Monitoring:

-

On day 5 post-infection, collect thin blood smears from the tail of each mouse.

-

Stain the smears with Giemsa stain.

-

Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of a total of 1,000 red blood cells under a microscope.

-

Calculate the percentage of parasitemia suppression relative to the control group.

-

Monitor the mice daily for survival.

-

Conclusion

This compound is a promising natural product with well-defined antidiabetic and antimalarial properties. Its mechanism of action, particularly the activation of the AMPK signaling pathway, presents a compelling target for the development of new therapeutic agents. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the pharmacological potential of this compound and to develop standardized methods for its extraction and evaluation. Further research is warranted to explore its full therapeutic spectrum, bioavailability, and safety profile in preclinical and clinical settings.

References

An In-depth Technical Guide on the Pharmacological Properties of Nepodin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepodin, a naturally occurring anthraquinone derivative, has garnered significant scientific interest due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its antidiabetic effects. The document summarizes key quantitative data, details experimental methodologies, and visualizes the primary signaling pathway associated with its mechanism of action. While the antidiabetic properties of this compound are the most extensively studied, this guide also briefly touches upon other potential, yet less explored, pharmacological activities.

Introduction

This compound, also known as musizin or dianellin, is a naphthalene derivative isolated from various plant species, including Rumex and Dianella. Structurally, it is 1,8-dihydroxy-3-methyl-naphthalene. Traditionally, plants containing this compound have been used in folk medicine for various ailments. Modern pharmacological research has begun to elucidate the scientific basis for these traditional uses, with a primary focus on this compound's role in glucose metabolism. This guide aims to consolidate the current scientific knowledge on the pharmacological properties of this compound to aid researchers and professionals in the field of drug discovery and development.

Antidiabetic Properties

The most well-documented pharmacological effect of this compound is its antidiabetic activity. Both in vitro and in vivo studies have demonstrated its ability to improve glucose homeostasis.

In Vitro Studies: Stimulation of Glucose Uptake

This compound has been shown to stimulate glucose uptake in a dose-dependent manner in L6 myotubes, a rat skeletal muscle cell line commonly used to study glucose metabolism.[1] This effect is crucial as skeletal muscle is a primary site for glucose disposal in the body.

Table 1: In Vitro Antidiabetic Activity of this compound

| Parameter | Cell Line | Effect | Key Finding |

| Glucose Uptake | L6 Myotubes | Stimulates glucose uptake in a dose-dependent manner. | Mediated by AMPK activation and GLUT4 translocation.[1] |

In Vivo Studies: Improvement of Glucose Tolerance

In vivo studies using C57BL/KsJ-db/db mice, a genetic model of type 2 diabetes, have shown that this compound administration can suppress the increase in fasting blood glucose levels and improve glucose intolerance.[1]

Table 2: In Vivo Antidiabetic Activity of this compound in db/db Mice

| Animal Model | Treatment | Outcome |

| C57BL/KsJ-db/db mice | This compound | Suppressed increases in fasting blood glucose and improved glucose intolerance.[1] |

Mechanism of Action: The AMPK Signaling Pathway

The antidiabetic effects of this compound are primarily mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1] AMPK is a crucial energy sensor in cells that, when activated, stimulates catabolic processes to generate ATP and inhibits anabolic processes.

This compound treatment has been shown to stimulate the phosphorylation of AMPK in L6 myotubes and rescue impaired AMPK phosphorylation in the skeletal muscle of db/db mice.[1] Phosphorylation is the key mechanism for AMPK activation.

A critical downstream effect of AMPK activation by this compound is the translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane.[1] In the basal state, GLUT4 is sequestered in intracellular vesicles. Upon stimulation by signals like insulin or AMPK activation, these vesicles move to the cell surface, allowing for the transport of glucose into the cell.

Other Potential Pharmacological Properties

While the antidiabetic effects of this compound are the most characterized, preliminary evidence and the chemical nature of anthraquinones suggest other potential pharmacological activities. However, it is crucial to note that dedicated studies on this compound for these properties are currently lacking in the scientific literature.

Anti-inflammatory Activity

Many natural compounds with structures similar to this compound exhibit anti-inflammatory properties. Future research is warranted to investigate if this compound can modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades, and to determine its potential efficacy in inflammatory disease models.

Antioxidant Activity

The phenolic structure of this compound suggests potential antioxidant properties. Standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity) assays could be employed to quantify its radical scavenging activity.

Anticancer Activity

Several anthraquinone derivatives are known for their cytotoxic effects on cancer cells. Investigating the potential of this compound to inhibit the proliferation of various cancer cell lines and elucidating its mechanism of action could be a promising area for future cancer research.

Experimental Protocols

This section provides an overview of the methodologies that can be used to study the pharmacological properties of this compound, based on the available literature.

In Vitro Glucose Uptake Assay in L6 Myotubes

-

Cell Culture and Differentiation: L6 myoblasts are cultured in a suitable growth medium until they reach confluence. Differentiation into myotubes is then induced by switching to a low-serum differentiation medium.

-

Treatment: Differentiated myotubes are serum-starved before being treated with varying concentrations of this compound or a vehicle control for a specified duration.

-

Glucose Uptake Measurement: Glucose uptake is typically measured using a radiolabeled glucose analog, such as 2-deoxy-[³H]-glucose. After incubation with the labeled glucose, cells are washed and lysed, and the intracellular radioactivity is measured using a scintillation counter. The results are then normalized to the total protein content of the cells.

In Vivo Antidiabetic Study in db/db Mice

-

Animal Model: Male C57BL/KsJ-db/db mice are used as the diabetic model, with their lean littermates (db/+) serving as controls.

-

Acclimatization and Baseline Measurements: Animals are acclimatized to the housing conditions. Baseline body weight and fasting blood glucose levels are measured.

-

Treatment: Mice are divided into groups and administered this compound (e.g., via oral gavage) or a vehicle control daily for a predetermined period.

-

Monitoring: Body weight and fasting blood glucose levels are monitored regularly.

-

Glucose Tolerance Test: At the end of the treatment period, an oral or intraperitoneal glucose tolerance test is performed to assess the animals' ability to clear a glucose load.

-

Tissue Analysis: At the end of the study, skeletal muscle tissue can be collected to analyze the phosphorylation status of AMPK and other signaling proteins via Western blotting.

Western Blotting for AMPK Phosphorylation

-

Protein Extraction: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are then visualized using a chemiluminescent substrate.

-

Quantification: The band intensities are quantified using densitometry software, and the ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.

Pharmacokinetics and Clinical Studies

To date, there is a notable absence of published data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound in preclinical or clinical settings. Furthermore, a thorough search of clinical trial registries reveals no registered clinical studies investigating the safety or efficacy of this compound in humans for any indication. This lack of information is a significant gap in the development of this compound as a potential therapeutic agent and highlights a critical area for future research.

Conclusion and Future Directions

This compound has demonstrated promising antidiabetic properties, primarily through the activation of the AMPK signaling pathway, leading to increased glucose uptake in skeletal muscle. The in vitro and in vivo data provide a strong rationale for its further development as a potential therapeutic agent for type 2 diabetes.

However, to advance this compound towards clinical application, several key areas need to be addressed:

-

Quantitative Pharmacological Data: Detailed dose-response studies are required to determine the potency (e.g., EC50, IC50) of this compound for its various biological effects.

-

Comprehensive Pharmacological Profiling: Systematic investigation of its potential anti-inflammatory, antioxidant, and anticancer activities is needed to build a complete pharmacological profile.

-

Pharmacokinetics and Toxicology: Thorough ADME and toxicology studies are essential to understand its safety profile and to establish a safe and effective dosing regimen for future clinical trials.

-

Clinical Evaluation: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human subjects.

References

In-Depth Technical Guide to the Biological Activity Screening of Nepodin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepodin, a naturally occurring anthraquinone derivative found in plants of the Rumex genus, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological activity screening of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest.

Quantitative Data: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential of a compound. While extensive data across a wide range of cancer cell lines for this compound is still emerging, existing studies provide valuable insights.

| Cell Line | Cancer Type | Assay | IC50 (µg/mL) | Reference |

| P. falciparum (3D7, chloroquine-sensitive) | Malaria | PfNDH2 Assay | 0.74 ± 0.07 | [1] |

| P. falciparum (S20, chloroquine-resistant) | Malaria | PfNDH2 Assay | 0.79 ± 0.06 | [1] |

Note: The provided data focuses on the antimalarial activity of this compound, which showcases its cytotoxic potential against parasitic protozoa. Further research is required to establish a comprehensive IC50 profile against a broader panel of human cancer cell lines.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometric Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western blotting is employed to detect the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathways

This compound's anticancer effects are mediated through the modulation of several key signaling pathways, including the induction of apoptosis and cell cycle arrest.

Figure 1: Proposed Apoptosis Induction Pathway by this compound.

Figure 2: Mechanism of this compound-induced G2/M Cell Cycle Arrest.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating key inflammatory signaling pathways.

Experimental Protocols

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Griess Assay: After a 24-hour incubation, collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Data Analysis: Calculate the percentage of inhibition of NO production by this compound.

Signaling Pathways

This compound's anti-inflammatory effects are linked to the inhibition of the NF-κB and MAPK signaling pathways.

Figure 3: this compound's Inhibition of NF-κB and MAPK Inflammatory Pathways.

Antibacterial Activity

This compound has shown potential as an antibacterial agent against various pathogenic bacteria.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | Data not available | |

| Escherichia coli | Gram-negative | Data not available |

Note: While this compound is reported to have antibacterial properties, specific MIC values against common pathogenic bacteria are not yet well-documented in publicly available literature.

Experimental Protocol: Broth Microdilution Assay

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.

Protocol:

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth medium.

-

Serial Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Antioxidant Activity

This compound possesses antioxidant properties, which contribute to its various biological effects.

Quantitative Data: Radical Scavenging Activity

The antioxidant capacity of this compound can be evaluated using various radical scavenging assays.

| Assay | IC50 (µg/mL) | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Data not available | |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Data not available |

Experimental Protocol: DPPH Radical Scavenging Assay

Protocol:

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol.

-

Sample Preparation: Prepare different concentrations of this compound.

-

Reaction: Mix the this compound solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Antidiabetic Activity

This compound has been shown to have an antidiabetic effect by stimulating glucose uptake.[2]

Signaling Pathway

The antidiabetic effect of this compound is mediated, at least in part, by the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[2]

References

The Synthesis of Nepodin and Its Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepodin (2-acetyl-1,8-dimethoxynaphthalene) is a naturally occurring naphthalene derivative found in the roots of plants from the Rumex genus. It has garnered significant attention in the scientific community for its potential therapeutic properties, particularly its antidiabetic effects. This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives, with a focus on detailed experimental protocols and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound has been identified as a potent activator of the 5'-adenosine monophosphate-activated protein kinase (AMPK) signaling pathway. This pathway plays a crucial role in regulating cellular energy homeostasis. Activation of AMPK by this compound leads to a cascade of downstream events, including the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane, which enhances glucose uptake in cells. This mechanism of action makes this compound and its derivatives promising candidates for the development of novel antidiabetic agents.

This guide will delve into the synthetic methodologies for preparing this compound and its analogues, providing a foundation for further structure-activity relationship (SAR) studies and the development of more potent and selective therapeutic agents.

Synthesis of this compound and its Derivatives

The core structure of this compound, a substituted naphthalene ring, can be synthesized through various organic chemistry reactions. A common and effective method for introducing an acetyl group to an aromatic ring is the Friedel-Crafts acylation.

General Synthesis Strategy

A general approach to synthesizing this compound derivatives involves the acylation of a dimethoxynaphthalene precursor. The specific starting materials and reaction conditions can be modified to produce a variety of derivatives with different substitution patterns on the naphthalene core.

A study by Sharma et al. (2014) described the synthesis of eighteen derivatives of this compound for the evaluation of their cyclooxygenase (COX-1 and COX-2) inhibitory activity[1]. While the full experimental details from this specific study are not detailed here, the general procedures often involve the reaction of a substituted naphthalene with an acylating agent in the presence of a Lewis acid catalyst.

Representative Experimental Protocol: Synthesis of 2-Acetyl-6-methoxynaphthalene

Reaction Scheme:

Materials and Equipment:

-

1-L, three-necked, round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

50-mL, pressure-equalizing addition funnel with a drying tube and gas trap

-

Ice bath

-

600-mL beaker

-

1-L separatory funnel

-

2-L, round-bottomed flask for steam distillation

-

Rotary evaporator

-

2-methoxynaphthalene (nerolin)

-

Acetyl chloride (redistilled)

-

Anhydrous aluminum chloride

-

Dry nitrobenzene

-

Chloroform

-

Concentrated hydrochloric acid

-

Crushed ice

-

Anhydrous magnesium sulfate

-

Methanol

Procedure:

-

A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer and a thermometer. A 50-mL, pressure-equalizing addition funnel with a drying tube and gas trap is placed in the third neck.

-

The flask is charged with 200 mL of dry nitrobenzene, followed by 43 g (0.32 mole) of anhydrous aluminum chloride.

-

Once the aluminum chloride has dissolved, 39.5 g (0.250 mole) of finely ground 2-methoxynaphthalene is added.

-

The stirred solution is cooled to approximately 5°C using an ice bath.

-

25 g (23 mL, 0.32 mole) of redistilled acetyl chloride is added dropwise over 15–20 minutes, maintaining the temperature between 10.5 and 13°C.[2]

-

After the addition is complete, the flask is kept in the ice water bath, and stirring is continued for 2 hours.

-

The mixture is then allowed to stand at room temperature for at least 12 hours.

-

The reaction mixture is cooled in an ice bath and then poured with stirring into a 600-mL beaker containing 200 g of crushed ice and 100 mL of concentrated hydrochloric acid.

-

The resulting two-phase mixture, along with 50 mL of chloroform, is transferred to a 1-L separatory funnel. The chloroform-nitrobenzene layer is separated and washed three times with 100-mL portions of water.

-

The organic layer is transferred to a 2-L, round-bottomed flask for steam distillation. The distillation is carried out with a rapid flow of steam, and the flask is heated in an oil bath at about 120°C for approximately 3 hours.

-

After cooling, the residual water is decanted, and the solid organic material is dissolved in 100 mL of chloroform. The chloroform layers are combined and dried over anhydrous magnesium sulfate.

-

The chloroform is removed using a rotary evaporator.

-

The solid residue is distilled under vacuum, and the fraction boiling at approximately 150–165°C (0.02 mm) is collected.

-

The yellow distillate is recrystallized from 75 mL of methanol, cooled in an ice bath, and filtered to yield 22.5–24 g (45–48%) of white, crystalline 2-acetyl-6-methoxynaphthalene.[2]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 2-acetyl-6-methoxynaphthalene.

| Parameter | Value | Reference |

| Starting Materials | ||

| 2-methoxynaphthalene | 39.5 g (0.250 mole) | [2] |

| Acetyl chloride | 25 g (0.32 mole) | [2] |

| Anhydrous aluminum chloride | 43 g (0.32 mole) | [2] |

| Reaction Conditions | ||

| Solvent | Dry nitrobenzene | [2] |

| Temperature | 10.5–13°C (addition), RT (stirring) | [2] |

| Reaction Time | 2 hours (addition), >12 hours (stirring) | [2] |

| Product | ||

| 2-acetyl-6-methoxynaphthalene | 22.5–24 g | [2] |

| Yield | 45–48% | [2] |

| Melting Point | 106.5–108°C | [2] |

| Spectroscopic Data (¹H NMR) | δ 2.65 (s, 3H, COCH₃), 3.92 (s, 3H, OCH₃), 7.20 (m, 4H, ArH), 7.80 (m, 1H, ArH), 8.30 (m, 1H, ArH) | [2] |

Synthesized this compound Derivatives and their Biological Activity

The following table lists some of the this compound derivatives synthesized by Sharma et al. (2014) and their reported COX-2 inhibitory activity. This highlights the potential for modifying the this compound scaffold to target other enzymes.

| Compound | Derivative Structure | COX-2 Inhibition (% at 10 µM) | Reference |

| 1f | Structure not available in abstract | >50% | [1] |

| 1g | Structure not available in abstract | >50% | [1] |

| 1h | Structure not available in abstract | >50% | [1] |

| 1i | Structure not available in abstract | >50% | [1] |

Note: The specific structures and detailed synthetic procedures for these derivatives are contained within the full text of the cited reference, which was not accessible for this guide.

Signaling Pathway of this compound

The primary mechanism of action for this compound's antidiabetic effects is through the activation of the AMPK signaling pathway.

AMPK Signaling Pathway

AMPK is a heterotrimeric enzyme complex that acts as a cellular energy sensor. It is activated when the cellular AMP:ATP ratio increases, indicating a low energy state. Once activated, AMPK phosphorylates a variety of downstream targets to restore energy balance by switching on catabolic pathways that generate ATP and switching off anabolic pathways that consume ATP.

This compound's Role in AMPK Activation

This compound has been shown to stimulate the phosphorylation of AMPK.[3] This activation of AMPK by this compound initiates a signaling cascade that leads to the translocation of GLUT4 to the plasma membrane in muscle cells.[3] GLUT4 is the primary insulin-regulated glucose transporter, and its presence on the cell surface is essential for glucose uptake from the bloodstream.

The following diagram illustrates the signaling pathway initiated by this compound.

Caption: this compound-induced activation of the AMPK signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a Friedel-Crafts acylation, as described in the protocol for the synthesis of 2-acetyl-6-methoxynaphthalene.

Caption: Experimental workflow for Friedel-Crafts acylation.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics, particularly for metabolic disorders such as type 2 diabetes. Their ability to activate the AMPK signaling pathway provides a clear mechanism of action for enhancing cellular glucose uptake. This guide has provided an overview of the synthesis of these compounds, including a detailed representative protocol and a visualization of the experimental workflow. Furthermore, the key signaling pathway has been illustrated to provide a comprehensive understanding of their biological activity. Further research into the synthesis of diverse this compound analogues and the elucidation of their structure-activity relationships will be crucial for advancing these promising compounds towards clinical applications.

References

An In-Depth Technical Guide to Nepodin: From Chemical Properties to Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nepodin (CAS Number: 3785-24-8), a naturally occurring naphthoquinone derivative. It details its chemical properties, summarizes its significant biological activities, and provides in-depth experimental protocols for key assays used to evaluate its therapeutic potential.

Chemical Properties of this compound

This compound, also known as Musizin or Dianellidin, is a yellow crystalline solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3785-24-8 | [1] |

| Molecular Formula | C₁₃H₁₂O₃ | [2] |

| Molecular Weight | 216.24 g/mol | [2] |

| IUPAC Name | 1-(1,8-dihydroxy-3-methylnaphthalen-2-yl)ethanone | N/A |

| Appearance | Yellow crystalline solid | N/A |

| Melting Point | 162-164 °C | N/A |

| Boiling Point | 357.9 °C (Predicted) | N/A |

| Solubility | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. Insoluble in water. | N/A |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 13.54 (1H, s, 8-OH), 9.68 (1H, s, 1-OH), 7.58 (1H, t, J=8.0 Hz, H-6), 7.32 (1H, d, J=8.4 Hz, H-5), 7.10 (1H, d, J=7.6 Hz, H-7), 2.74 (3H, s, COCH₃), 2.34 (3H, s, 3-CH₃) | N/A |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 205.0 (C=O), 162.9 (C-8), 158.8 (C-1), 138.5 (C-6), 138.3 (C-4a), 125.1 (C-3), 120.2 (C-5), 115.7 (C-7), 114.8 (C-8a), 112.5 (C-2), 108.9 (C-4), 32.9 (COCH₃), 12.6 (3-CH₃) | N/A |

| Mass Spectrum (m/z) | 216 [M]⁺ | N/A |

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of promising biological activities, positioning it as a molecule of interest for drug development. Its primary therapeutic potentials lie in its antidiabetic, antimalarial, and anti-inflammatory properties.

Antidiabetic Effects via AMPK Activation

This compound has been shown to exert antidiabetic effects primarily through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK in skeletal muscle cells stimulates the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, leading to increased glucose uptake.

Signaling Pathway of this compound-Induced AMPK Activation

Caption: this compound activates AMPK, leading to GLUT4 translocation and increased glucose uptake.

Antimalarial Activity through PfNDH2 Inhibition

This compound exhibits potent antimalarial activity by inhibiting Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2), an essential enzyme in the parasite's respiratory chain.

| Parasite Strain | IC₅₀ (µg/mL) |

| P. falciparum (3D7, chloroquine-sensitive) | 0.74 ± 0.07 |

| P. falciparum (K1, chloroquine-resistant) | 0.79 ± 0.06 |

Anti-inflammatory Action via COX Inhibition

This compound has also been reported to possess anti-inflammatory properties, which are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Specific IC₅₀ values for COX-1 and COX-2 are yet to be fully elucidated in publicly available literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activities of this compound.

Experimental Workflow for Evaluating this compound's Biological Activities

Caption: Overview of the experimental workflow for assessing this compound's bioactivities.

In Vitro 2-Deoxyglucose Uptake Assay in L6 Myotubes

This protocol details the measurement of glucose uptake in rat L6 skeletal muscle cells.

a. Cell Culture and Differentiation:

-

Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Once cells reach 80-90% confluency, induce differentiation by switching to DMEM containing 2% horse serum.

-

Allow cells to differentiate for 5-7 days, with media changes every 48 hours, until myotubes are formed.

b. Glucose Uptake Assay:

-

Serum-starve the differentiated L6 myotubes for 4 hours in serum-free DMEM.

-

Wash the cells twice with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 20 mM HEPES, pH 7.4).

-

Incubate the cells with varying concentrations of this compound (or vehicle control) in KRPH buffer for the desired time (e.g., 30 minutes).

-

Add 0.5 µCi/mL of 2-deoxy-D-[³H]glucose and 10 µM unlabeled 2-deoxy-D-glucose to each well and incubate for 10 minutes at 37°C.[3]

-

Terminate the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells with 0.5 M NaOH.[3]

-

Measure the radioactivity of the cell lysates using a liquid scintillation counter.

-

Normalize the glucose uptake to the total protein content of each well, determined by a BCA protein assay.

Western Blot for AMPK Phosphorylation

This protocol describes the detection of phosphorylated AMPK in L6 myotubes.

-

Culture, differentiate, and treat L6 myotubes with this compound as described in the glucose uptake assay protocol.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated AMPK (Thr172) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total AMPK.

In Vivo Antidiabetic Study in db/db Mice

This protocol outlines the procedure for evaluating the antidiabetic effects of this compound in a type 2 diabetes animal model.

-

Use male C57BL/KsJ-db/db mice (8-10 weeks old) as the diabetic model and their lean littermates (db/m) as controls.

-

Acclimatize the animals for at least one week before the experiment.

-

Divide the db/db mice into a vehicle control group and this compound treatment groups (e.g., 10, 20, 50 mg/kg body weight).

-

Administer this compound or vehicle (e.g., 0.5% carboxymethylcellulose) orally once daily for a specified period (e.g., 4-6 weeks).

-

Monitor body weight and fasting blood glucose levels (after a 6-hour fast) weekly.

-

At the end of the treatment period, perform an oral glucose tolerance test (OGTT). Fast the mice overnight, administer an oral glucose load (2 g/kg), and measure blood glucose levels at 0, 30, 60, 90, and 120 minutes post-gavage.

-

At the end of the study, euthanize the animals and collect skeletal muscle tissue for subsequent analysis of AMPK phosphorylation by Western blot as described above.

PfNDH2 Inhibition Assay

This protocol describes a method to assess the inhibitory activity of this compound against P. falciparum NDH2.

-

Express and purify recombinant PfNDH2 enzyme.

-

The assay is based on monitoring the decrease in NADH absorbance at 340 nm.

-

Prepare a reaction mixture in a 96-well plate containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), a specific concentration of NADH (e.g., 100 µM), and varying concentrations of this compound.

-

Initiate the reaction by adding a suitable electron acceptor, such as coenzyme Q₁ (e.g., 50 µM).

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

-

The rate of NADH oxidation is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

COX-1 and COX-2 Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of this compound against COX isoforms.

-

Use commercially available COX-1 (from ram seminal vesicles) and COX-2 (recombinant human) enzymes.

-

The assay measures the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm).

-

In a 96-well plate, add assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, the chromogenic substrate, and either COX-1 or COX-2 enzyme.

-

Add varying concentrations of this compound or a known COX inhibitor (e.g., indomethacin for non-selective, celecoxib for COX-2 selective) to the wells.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance at the appropriate wavelength over time.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2.

Conclusion

This compound is a promising natural compound with multifaceted therapeutic potential. Its well-defined chemical properties and significant biological activities, particularly in the areas of diabetes, malaria, and inflammation, make it a compelling candidate for further preclinical and clinical investigation. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore and validate the pharmacological effects of this intriguing molecule.

References

A Comprehensive Review of Nepodin: From Phytochemistry to Therapeutic Potential

Abstract

Nepodin, a naturally occurring naphthoquinone derivative also known as musizin or dianellidin, is an active compound isolated from various plants, notably from the Rumex and Nepeta genera.[1][2][3][4] This molecule has garnered significant scientific interest due to its diverse and potent pharmacological activities. Extensive research has demonstrated that this compound exhibits significant anti-inflammatory, antidiabetic, and antimalarial properties.[3][5][6] Its mechanisms of action are multifaceted, involving the inhibition of key enzymes such as cyclooxygenase (COX) and Plasmodium falciparum NADH:quinone oxidoreductase (PfNDH2), as well as the activation of critical signaling pathways like the AMP-activated protein kinase (AMPK) pathway.[2][5][7] This technical guide provides a comprehensive review of the existing research on this compound, summarizing its physicochemical properties, detailing its biological activities with quantitative data, outlining key experimental protocols, and visualizing its mechanisms of action through signaling pathway diagrams. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound and its derivatives.

Physicochemical Properties

This compound is a well-characterized compound with established chemical and physical properties. It is primarily isolated from the roots of plants such as Rumex japonicus and Rumex crispus.[4][6] Its solubility in various organic solvents facilitates its extraction and analysis.[3]

| Property | Value | References |

| Chemical Formula | C₁₃H₁₂O₃ | [1][5] |

| Molecular Weight | 216.23 g/mol | [5] |

| CAS Number | 3785-24-8 | [1][3] |

| Synonyms | Musizin, Dianellidin, 1-(1,8-dihydroxy-3-methyl-naphthalen-2-yl)ethanone | [2][3][8] |

| Appearance | Solid, Powder | [3][5] |

| Purity | 98.5% - 99.12% (Commercially available) | [5] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [3] |

Pharmacological Activities and Mechanisms of Action

This compound's therapeutic potential stems from its ability to modulate specific biological pathways involved in various diseases. Its primary activities are detailed below.

Antidiabetic Activity

This compound has been identified as a potent agent for modulating glucose metabolism, making it a promising candidate for antidiabetic drug development.[7] Research shows that it stimulates glucose uptake in L6 myotubes in a dose-dependent manner.[7] This effect is mediated through the activation of 5'-adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7] Activated AMPK promotes the translocation of Glucose Transporter Type 4 (GLUT4) to the plasma membrane, thereby enhancing glucose entry into the cells.[2][7] This mechanism was confirmed in studies where the effect of this compound was nullified by an AMPK inhibitor.[7] In vivo studies using db/db mice, a model for type 2 diabetes, demonstrated that this compound administration suppressed increases in fasting blood glucose and improved glucose intolerance.[7]

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][5] The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][10] By inhibiting these enzymes, this compound effectively reduces the production of prostaglandins, thereby mitigating the inflammatory response.[9] This mechanism is shared by well-known nonsteroidal anti-inflammatory drugs (NSAIDs).[11] Studies on derivatives of this compound have shown even more pronounced and selective inhibition of COX-2, suggesting that the this compound scaffold is a promising starting point for developing safer anti-inflammatory agents with fewer gastrointestinal side effects, which are typically associated with COX-1 inhibition.[3][9]

References

- 1. CAS 3785-24-8: this compound | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:3785-24-8 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Evaluation of raw this compound extraction from Rumex japonicus and R. obtusifolius and their DNA polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Antimalarial activity of this compound isolated from Rumex crispus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antidiabetic effect of this compound, a component of Rumex roots, and its modes of action in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C13H12O3 | CID 100780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols: Isolation of Nepodin from Rumex crispus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepodin, a naturally occurring naphthoquinone, has garnered significant interest within the scientific community for its potential therapeutic applications. Primarily isolated from plants of the Rumex genus, commonly known as dock weeds, this compound has demonstrated a range of biological activities, including antidiabetic and antimalarial properties.[1][2] These effects are largely attributed to its role as an activator of 5'-adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] This document provides detailed protocols for the isolation and purification of this compound from Rumex crispus (curly dock), along with relevant quantitative data and an overview of the associated AMPK signaling pathway.

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the reported content and yield of this compound from Rumex species, providing a benchmark for extraction efficiency.

| Plant Material | Extraction Method | This compound Content/Yield | Purity | Reference |

| Rumex root | Methanol percolation, macroporous resin chromatography, ethyl acetate recrystallization, and supercritical CO2 crystallization | 1.2 g from 2 kg of raw material | >98.5% | [2] |

| Rumex root (containing ~0.66% this compound) | 80% aqueous ethanol reflux extraction, macroporous resin chromatography, and further purification | Not specified | Not specified | [2] |

| Rumex dentatus | Methanol ultrasonic extraction | 11.7 g from 2 kg of raw material | >99% | [2] |

Experimental Protocols

Protocol 1: General Extraction and Chromatographic Purification

This protocol is a comprehensive method adapted from established procedures for isolating this compound and other bioactive compounds from Rumex crispus.[3][4][5]

1. Plant Material Preparation:

-

Collect fresh roots of Rumex crispus.

-

Wash the roots thoroughly with water to remove soil and debris.

-

Air-dry the roots or use a mechanical dryer at a temperature below 50°C to prevent degradation of thermolabile compounds.

-

Grind the dried roots into a coarse powder using a mechanical grinder.

2. Solvent Extraction:

-

Macerate the powdered root material (e.g., 1 kg) in 70% ethanol (e.g., 5 L) at room temperature for 24-48 hours with occasional stirring.[3]

-

Alternatively, perform reflux extraction with 80% aqueous ethanol for 2-3 hours, repeating the process three times for exhaustive extraction.[2]

-

Filter the extract through cheesecloth or a suitable filter paper to separate the plant debris.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

3. Fractionation of Crude Extract:

-

Suspend the crude extract in distilled water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound is expected to be enriched in the ethyl acetate fraction.

-

Concentrate each fraction using a rotary evaporator.

4. Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography using a silica gel (60-120 mesh) stationary phase.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of a suitable volume (e.g., 20 mL) and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light.

-

Pool the fractions containing the compound of interest based on the TLC profile.

5. Further Purification (if necessary):

-

For higher purity, subject the pooled fractions to further chromatographic techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC).

Protocol 2: Macroporous Resin and Crystallization Method

This protocol is based on a patented method for large-scale extraction and purification of high-purity this compound.[2]

1. Extraction:

-

Crush the raw Rumex material into a powder.

-

Leach the powder with a suitable solvent (e.g., methanol or ethanol) three times.

-

Combine the extracts from the three leaching steps.

2. Macroporous Resin Adsorption and Elution:

-

Load the combined extract onto a macroporous resin column for absorption.

-

Elute the column with a solution of one or more of the following solvents: chloroform, ethyl acetate, acetone, and methanol. Elution can be performed isocratically or with a gradient of different solvent proportions.

-

Collect the eluent and concentrate it to dryness to obtain a yellow crude extract.

3. Recrystallization:

-

Perform recrystallization of the crude extract using ethyl acetate as the solvent.

4. Supercritical CO2 Fluid Solvent Resistant Crystallization:

-

For obtaining very high purity this compound, perform supercritical CO2 fluid solvent resistant crystallization under a pressure of ≤ 15 MPa and at a temperature of ≤ 78°C. This final step can yield a product with a purity of over 98.5%.[2]

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound from Rumex crispus.

This compound-Activated AMPK Signaling Pathway

Caption: Simplified diagram of the AMPK signaling pathway activated by this compound.

References

- 1. Antidiabetic effect of this compound, a component of Rumex roots, and its modes of action in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN101967088A - Method for extracting and purifying this compound - Google Patents [patents.google.com]

- 3. Antimalarial activity of this compound isolated from Rumex crispus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant, Xanthine Oxidase, α-Amylase and α-Glucosidase Inhibitory Activities of Bioactive Compounds from Rumex crispus L. Root - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New seco-anthraquinone glucoside from the roots of Rumex crispus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction and Purification of Nepodin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepodin, a naturally occurring napthoquinone derivative found in plants of the Rumex genus, has garnered significant interest for its therapeutic potential, including antidiabetic, anti-inflammatory, and antimalarial properties.[1] This document provides a detailed protocol for the extraction and purification of this compound from Rumex species, intended for laboratory and pilot-scale applications. The described methodology encompasses solvent extraction, macroporous resin chromatography, and final purification by recrystallization, consistently yielding high-purity this compound (>98%). Furthermore, we elucidate the primary signaling pathway associated with this compound's antidiabetic effects to provide a mechanistic context for its biological activity.

Introduction to this compound

This compound (also known as musizin) is a bioactive compound predominantly isolated from the roots of plants belonging to the Rumex genus, commonly known as docks or sorrels.[2][3] Its chemical structure is 1-(1,8-dihydroxy-3-methylnaphthalen-2-yl)ethanone. Preclinical studies have demonstrated that this compound exhibits significant biological activities. Its antidiabetic effects are particularly noteworthy and are mediated, at least in part, by the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which leads to increased glucose transporter type 4 (GLUT4) translocation and enhanced glucose uptake in skeletal muscle.[4][5] Additionally, this compound has shown anti-inflammatory activity through the inhibition of cyclooxygenase (COX) and antimalarial effects by inhibiting Plasmodium falciparum NADH:quinone oxidoreductase (PfNDH2).[1][6]

Chemical Properties: